molecular formula C11H16FN B13046633 (S)-1-(5-Fluoro-2-methylphenyl)-2-methylpropan-1-amine

(S)-1-(5-Fluoro-2-methylphenyl)-2-methylpropan-1-amine

Cat. No.: B13046633
M. Wt: 181.25 g/mol
InChI Key: PTISJUUCKRWEEN-NSHDSACASA-N
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Description

(S)-1-(5-Fluoro-2-methylphenyl)-2-methylpropan-1-amine is a chiral amine compound characterized by the presence of a fluorine atom on the phenyl ring and a methyl group on the propanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(5-Fluoro-2-methylphenyl)-2-methylpropan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 5-fluoro-2-methylbenzaldehyde.

    Reductive Amination: The aldehyde is subjected to reductive amination using (S)-2-methylpropan-1-amine in the presence of a reducing agent such as sodium triacetoxyborohydride.

    Purification: The resulting amine is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of chiral catalysts and automated purification systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(5-Fluoro-2-methylphenyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(S)-1-(5-Fluoro-2-methylphenyl)-2-methylpropan-1-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(5-Fluoro-2-methylphenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the chiral center influences its stereospecific interactions. The compound may modulate biochemical pathways by inhibiting or activating target proteins, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(5-Fluoro-2-methylphenyl)-2-methylpropan-1-amine: The enantiomer of the compound with different stereochemical properties.

    5-Fluoro-2-methylphenyl isothiocyanate: A structurally related compound with an isothiocyanate group instead of an amine.

    5-Fluoro-2-methylphenylboronic acid: A boronic acid derivative with similar substitution patterns on the phenyl ring.

Uniqueness

(S)-1-(5-Fluoro-2-methylphenyl)-2-methylpropan-1-amine is unique due to its specific chiral configuration and the presence of both fluorine and methyl groups, which confer distinct chemical and biological properties. Its enantiomer, ®-1-(5-Fluoro-2-methylphenyl)-2-methylpropan-1-amine, may exhibit different pharmacological activities, highlighting the importance of stereochemistry in drug design and synthesis.

Properties

Molecular Formula

C11H16FN

Molecular Weight

181.25 g/mol

IUPAC Name

(1S)-1-(5-fluoro-2-methylphenyl)-2-methylpropan-1-amine

InChI

InChI=1S/C11H16FN/c1-7(2)11(13)10-6-9(12)5-4-8(10)3/h4-7,11H,13H2,1-3H3/t11-/m0/s1

InChI Key

PTISJUUCKRWEEN-NSHDSACASA-N

Isomeric SMILES

CC1=C(C=C(C=C1)F)[C@H](C(C)C)N

Canonical SMILES

CC1=C(C=C(C=C1)F)C(C(C)C)N

Origin of Product

United States

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